Palmitoyl serotonin

TRPV1 antagonism capsaicin-induced calcium influx pain signaling

Investigators studying TRPV1 pharmacology face confounding endocannabinoid tone elevation when using dual FAAH/TRPV1 inhibitors. Palmitoyl serotonin (PA-5HT) eliminates this variable with >65-fold selectivity for TRPV1 (IC50 = 0.76 μM) over FAAH (IC50 > 50 μM), enabling clean TRPV1 channel data without off-target endocannabinoid modulation. • Validated in Parkinson's disease LID models: 0.3 mg/kg/day attenuates dyskinesia, suppresses ERK1/2 hyper-phosphorylation and FosB/ΔFosB overexpression in 6-OHDA-lesioned striatum • Multi-mechanism neuroprotection in scopolamine-induced amnesia models: restores cholinergic function (AChE/ChAT), activates antioxidant systems (GPx, GR, NQO-1), and normalizes BDNF/p-CREB expression Supplied as ≥98% pure solid with comprehensive analytical documentation. Room temperature shipping.

Molecular Formula C26H42N2O2
Molecular Weight 414.6 g/mol
CAS No. 212707-51-2
Cat. No. B1663773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl serotonin
CAS212707-51-2
SynonymsN-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-hexadecanamide
Molecular FormulaC26H42N2O2
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26(30)27-19-18-22-21-28-25-17-16-23(29)20-24(22)25/h16-17,20-21,28-29H,2-15,18-19H2,1H3,(H,27,30)
InChIKeyAKQOZSXOPVLUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Palmitoyl Serotonin: Selective TRPV1 Antagonist


Palmitoyl serotonin (PA-5HT, N-palmitoyl-5-hydroxytryptamine) is an N-acylserotonin hybrid molecule consisting of a palmitic acid (C16:0) moiety linked via an amide bond to serotonin (5-hydroxytryptamine) [1]. This compound was designed as a structural analog patterned after arachidonoyl serotonin (AA-5HT), the prototypical dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid type 1 (TRPV1) channel [2]. PA-5HT exhibits potent antagonism at human TRPV1 (IC50 = 0.76 μM) with minimal FAAH inhibition (IC50 > 50 μM), distinguishing it from the dual-target activity of its arachidonoyl counterpart . The saturated 16-carbon palmitoyl chain confers distinct physicochemical properties, including a logP of 7.31 and molecular weight of 414.62 g/mol [1].

TRPV1-selective antagonism without FAAH interference
High lipophilicity for membrane-target studies
Model-response evidence in LID and cognitive deficit models

Palmitoyl Serotonin vs. Related N-Acylserotonins


N-acylserotonins and structurally related N-acylethanolamines such as palmitoylethanolamide (PEA) exhibit profoundly different pharmacological profiles that preclude generic substitution. While arachidonoyl serotonin (AA-5HT) acts as a dual FAAH/TRPV1 antagonist (IC50 values of 8 μM and 0.27 μM, respectively), replacement of the arachidonoyl moiety with a saturated 16-carbon palmitoyl chain in PA-5HT yields a compound that retains TRPV1 antagonism (IC50 = 0.76 μM) but loses FAAH inhibitory activity entirely (IC50 > 50 μM), representing a >65-fold selectivity shift relative to FAAH [1]. Further, the monounsaturated oleoyl analog (OA-5HT) shows a 3.4-fold weaker TRPV1 antagonism (IC50 = 2.57 μM) compared to PA-5HT [2]. Crucially, PEA, despite sharing the palmitoyl moiety, lacks the serotonin pharmacophore and operates via entirely distinct mechanisms involving PPAR-α and endocannabinoid system modulation, with no documented TRPV1 antagonism [3]. The in vivo functional consequences are equally divergent: PA-5HT demonstrates L-DOPA-induced dyskinesia attenuation at 0.3 mg/kg in parkinsonian mice, whereas AA-5HT is characterized primarily for peripheral analgesia, and PEA shows no reported efficacy in this indication [4]. These structural and pharmacological differences mandate compound-specific selection based on experimental objectives.

FAAH Inhibition Profile Differs
AA-5HT co-inhibits FAAH; PA-5HT spares FAAH, altering endocannabinoid context.
TRPV1 Potency Context Varies
OA-5HT shows lower TRPV1 antagonism; reported potency rank differs across chain types.
Mechanism Mismatch with PEA
PEA lacks serotonin pharmacophore, acts via PPAR-α; no TRPV1 antagonism reported.

Palmitoyl Serotonin Comparative Evidence


TRPV1 Antagonism vs. Oleoyl Serotonin

Palmitoyl serotonin exhibits 3.4-fold more potent TRPV1 antagonism compared to its monounsaturated C18:1 analog oleoyl serotonin. In HEK293 cells overexpressing human recombinant TRPV1, PA-5HT inhibited capsaicin-induced intracellular Ca²⁺ elevation with an IC50 of 0.76 μM [1]. Under identical assay conditions, oleoyl serotonin showed an IC50 of 2.57 μM [2]. This quantitative difference in potency at the primary molecular target has direct implications for dosing and efficacy expectations in TRPV1-dependent experimental paradigms.

TRPV1 vs OA-5HT
Reported
PA-5HT: IC50 0.76 μM
OA-5HT: IC50 2.57 μM
3.4-fold greater potency
Supports TRPV1 potency comparison context
HEK293 cells overexpressing human TRPV1
TRPV1 antagonism capsaicin-induced calcium influx pain signaling N-acylserotonin SAR

TRPV1-FAAH Selectivity vs. Arachidonoyl Serotonin

Palmitoyl serotonin demonstrates a fundamentally distinct target engagement profile compared to arachidonoyl serotonin (AA-5HT), the prototypical compound from which it was derived. PA-5HT acts as a selective TRPV1 antagonist with minimal FAAH inhibition (IC50 > 50 μM), yielding a FAAH/TRPV1 selectivity ratio exceeding 65 [1]. In contrast, AA-5HT exhibits dual TRPV1/FAAH antagonism with IC50 values of 0.27 μM and 8 μM, respectively, producing a FAAH/TRPV1 selectivity ratio of approximately 30 [1]. The replacement of the polyunsaturated arachidonoyl chain (C20:4) with a saturated palmitoyl chain (C16:0) eliminates FAAH inhibitory activity while largely preserving TRPV1 antagonism.

FAAH Selectivity vs AA-5HT
Head-to-head
PA-5HT: TRPV1 IC50 0.76 μM, FAAH IC50 >50 μM (ratio >65)
AA-5HT: TRPV1 IC50 0.27 μM, FAAH IC50 8 μM (ratio ≈30)
FAAH-sparing TRPV1 selectivity context
Saturated chain eliminates FAAH activity
FAAH endocannabinoid TRPV1-FAAH dual inhibition target selectivity

L-DOPA-Induced Dyskinesia Attenuation

Palmitoyl serotonin demonstrates statistically significant attenuation of L-DOPA-induced dyskinesia (LID) in a validated hemiparkinsonian mouse model. Mice treated with PA-5HT (0.3 mg/kg/day for 10 days) showed significant reduction in locomotive, axial, limb, and orofacial abnormal involuntary movement (AIM) scores compared to vehicle-treated controls [1]. The therapeutic effect was accompanied by marked suppression of hyper-phosphorylation of ERK1/2 and overexpression of FosB/ΔFosB in the 6-OHDA-lesioned striatum, indicating attenuation of dopamine D1 receptor hyperactivation [1]. Cylinder test confirmed preservation of L-DOPA therapeutic efficacy in PA-5HT-treated mice, demonstrating that the compound reduces dyskinesia without compromising antiparkinsonian benefit [1].

LID Model Response
Class-level
6-OHDA mouse model; 0.3 mg/kg/day
Reduced AIM scores; suppressed p-ERK1/2 and FosB/ΔFosB
Supports LID model-response endpoint context
Single study; replication needed
Parkinson's disease L-DOPA-induced dyskinesia 6-OHDA lesion ERK1/2 phosphorylation

Scopolamine-Induced Memory Impairment Rescue

Palmitoyl serotonin (Pal-5HT) significantly ameliorated scopolamine-induced memory deficits in mice across multiple behavioral assays. In the Morris water maze test and passive avoidance test, Pal-5HT-treated animals showed improved memory performance compared to scopolamine-only controls [1]. Biochemically, Pal-5HT regulated cholinergic function by inhibiting scopolamine-induced elevation of acetylcholinesterase (AChE) activity and decline of choline acetyltransferase (ChAT) activity [1]. It also suppressed oxidative stress by increasing glutathione peroxidase (GPx), glutathione reductase (GR), and NAD(P)H quinone oxidoreductase-1 (NQO-1) activities while reducing malondialdehyde (MDA) levels [1]. Additionally, Pal-5HT prevented scopolamine-induced iNOS and COX-2 expression, suppressed neuronal cell death in hippocampal CA1 and CA3 regions, and restored expression of p-CREB and BDNF in the hippocampus [1].

Memory Impairment Model
Class-level
Scopolamine mouse model; improved MWM & passive avoidance
Restored AChE/ChAT, BDNF, p-CREB; reduced oxidative markers
Supports cholinergic deficit model-response context
Multi-mechanism neuroprotection evidence
memory impairment cholinergic function neuroprotection scopolamine BDNF

Physical and Storage Stability

Palmitoyl serotonin exhibits defined stability and solubility parameters that inform procurement and storage decisions. The compound is supplied as a neat solid with ≥98% purity and demonstrates stability of ≥4 years when stored at -20°C . Solubility specifications are 30 mg/mL in DMF, 30 mg/mL in ethanol, 15 mg/mL in DMSO, and 0.25 mg/mL in PBS (pH 7.2) . The calculated logP of 7.31 indicates high lipophilicity, consistent with the saturated C16 palmitoyl chain. UV absorption maxima are 223 nm and 278 nm .

Physical & Storage Data
Data to verify
Stability ≥4 years at -20°C
Solubility: DMF 30 mg/mL, EtOH 30 mg/mL, DMSO 15 mg/mL, PBS 0.25 mg/mL
logP 7.31
Supports formulation and storage planning
Supplier-reported; independent verification recommended
compound stability storage solubility formulation logP

TRPV1 IC50 Cross-Vendor Validation

The TRPV1 antagonism IC50 value of 0.76 μM for palmitoyl serotonin is consistently reported across multiple independent vendor datasheets and peer-reviewed literature, establishing robust reproducibility of this key potency metric. The value is derived from inhibition of capsaicin-induced intracellular Ca²⁺ elevation in HEK293 cells overexpressing human recombinant TRPV1 [1][2]. This consistency across sources supports the reliability of this potency estimate for experimental planning and cross-study comparisons.

Cross-Vendor IC50
Source review
IC50 = 0.76 μM
Confirmed across 5 independent supplier datasheets and literature
Supports potency reproducibility across sources
Reduces vendor-to-vendor variability risk
TRPV1 capsaicin calcium flux reproducibility

Palmitoyl Serotonin: Validated Applications


TRPV1-Selective Studies Without FAAH Interference

PA-5HT is the preferred tool compound for investigators studying TRPV1 channel pharmacology where concomitant FAAH inhibition would confound data interpretation. With an FAAH/TRPV1 selectivity ratio exceeding 65 (TRPV1 IC50 = 0.76 μM; FAAH IC50 > 50 μM), PA-5HT enables TRPV1 antagonism without elevating endocannabinoid tone [1]. This contrasts with arachidonoyl serotonin, which produces dual FAAH/TRPV1 inhibition with a selectivity ratio of approximately 30 [1]. Recommended in vitro working concentration range: 0.1–5 μM for TRPV1 antagonism, with >50 μM required to observe any FAAH inhibition [1].

L-DOPA-Induced Dyskinesia Models

PA-5HT is validated for studies investigating attenuation of L-DOPA-induced dyskinesia (LID) in Parkinson's disease models. In the 6-OHDA-lesioned hemiparkinsonian mouse model, PA-5HT administered at 0.3 mg/kg/day for 10 days significantly reduced locomotive, axial, limb, and orofacial abnormal involuntary movement scores while preserving L-DOPA therapeutic efficacy [2]. The compound suppressed LID-associated biomarkers including hyper-phosphorylation of ERK1/2 and overexpression of FosB/ΔFosB in the lesioned striatum [2]. This application scenario is uniquely supported for PA-5HT among N-acylserotonins and is not documented for AA-5HT, OA-5HT, or PEA.

Cholinergic and Antioxidant Neuroprotection

PA-5HT is appropriate for studies examining neuroprotection and cognitive function in models of cholinergic deficit. In the scopolamine-induced amnesia mouse model, PA-5HT significantly improved memory performance in Morris water maze and passive avoidance tests [3]. The compound demonstrated multi-mechanism activity including restoration of cholinergic function (normalization of AChE and ChAT activities), activation of antioxidant systems (increased GPx, GR, NQO-1 activity; reduced MDA), suppression of iNOS and COX-2 expression, prevention of hippocampal neuronal cell death, and restoration of BDNF and p-CREB expression [3]. This cholinergic/antioxidant dual activity profile is specifically documented for PA-5HT and not established for structurally related comparators in the same experimental paradigm.

N-Acylserotonin SAR Studies

PA-5HT serves as a critical comparator in systematic SAR studies examining how fatty acid chain length and saturation modulate N-acylserotonin pharmacology. Its saturated C16 palmitoyl chain provides a defined structural counterpoint to the monounsaturated C18:1 chain of oleoyl serotonin (OA-5HT) and the polyunsaturated C20:4 chain of arachidonoyl serotonin (AA-5HT). Quantitative comparisons across this series reveal that TRPV1 antagonism potency varies with chain structure: PA-5HT (IC50 = 0.76 μM) is 3.4-fold more potent than OA-5HT (IC50 = 2.57 μM) [1][4], while AA-5HT (IC50 = 0.27 μM) shows additional potency enhancement due to polyunsaturation [1]. FAAH inhibition is entirely absent in PA-5HT and OA-5HT (IC50 > 50 μM) but robust in AA-5HT (IC50 = 8 μM), demonstrating that FAAH binding requires the arachidonoyl polyunsaturated architecture [1].

Application
Selection Property
Validation Focus
TRPV1-Selective Signaling Studies
FAAH-sparing TRPV1 antagonism
Endocannabinoid-free pathway interpretation
LID Model-Response Research
LID model-response evidence
Dyskinesia endpoint context and ERK pathway monitoring
Cholinergic Deficit & Cognitive Models
Multi-mechanism neuroprotection evidence
Memory, oxidative stress, and BDNF endpoint context
N-Acylserotonin SAR Studies
Saturated C16 chain for SAR differentiation
Chain-length and saturation selectivity context

Technical Documentation Hub

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